molecular formula C14H21BrO5S B12061508 [(2S,3S)-3-(Bromomethyl)oxiran-2-yl]methyl [(1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate CAS No. 343338-27-2

[(2S,3S)-3-(Bromomethyl)oxiran-2-yl]methyl [(1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate

Cat. No.: B12061508
CAS No.: 343338-27-2
M. Wt: 381.28 g/mol
InChI Key: WVJLXXFXEMGBCM-NJBDSQKTSA-N
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Description

The compound you’ve mentioned is a complex molecule with an intriguing structure. Let’s break it down:

    Chemical Name: [(2S,3S)-3-(Bromomethyl)oxiran-2-yl]methyl [(1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate

    Molecular Formula: CHBrOS

    Molecular Weight: Approximately 397.3 g/mol

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One possible synthetic route includes the following reactions:

    Epoxide Formation: The oxirane (epoxide) ring is formed by reacting an appropriate precursor with a bromomethyl group.

    Addition of Methanesulfonate: The oxirane ring is opened by methanesulfonate (mesylate) to yield the desired product.

Industrial Production: While I don’t have specific industrial production methods for this compound, it’s likely that large-scale synthesis involves optimization of the above reactions for efficiency and yield.

Chemical Reactions Analysis

Reactivity:

    Epoxide Ring Opening: The oxirane ring can undergo nucleophilic ring-opening reactions.

    Substitution Reactions: The bromomethyl group can be substituted by various nucleophiles.

    Reduction: Reduction of the carbonyl group may occur.

Common Reagents and Conditions:

    Base-Catalyzed Epoxide Opening: Typically, strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used.

    Nucleophilic Substitution: Various nucleophiles (e.g., amines, alcohols) can replace the bromomethyl group.

    Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) can reduce the carbonyl group.

Major Products: The major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has diverse applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential biological activity.

    Medicine: May have pharmaceutical applications.

    Industry: Used in fine chemicals and materials.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely interacts with specific cellular targets or enzymes, affecting biological processes.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, this compound’s unique structure sets it apart. Researchers may compare it with related epoxides, sulfonates, and bicyclic compounds.

Properties

CAS No.

343338-27-2

Molecular Formula

C14H21BrO5S

Molecular Weight

381.28 g/mol

IUPAC Name

[(2S,3S)-3-(bromomethyl)oxiran-2-yl]methyl [(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate

InChI

InChI=1S/C14H21BrO5S/c1-13(2)9-3-4-14(13,12(16)5-9)8-21(17,18)19-7-11-10(6-15)20-11/h9-11H,3-8H2,1-2H3/t9-,10-,11+,14-/m1/s1

InChI Key

WVJLXXFXEMGBCM-NJBDSQKTSA-N

Isomeric SMILES

CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)OC[C@H]3[C@H](O3)CBr)C

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)OCC3C(O3)CBr)C

Origin of Product

United States

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